Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate
Description
Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate (CAS: 2230200-76-5) is a benzimidazole derivative with a molecular formula of C₁₄H₁₅ClN₂O₃ and a molecular weight of 294.73 g/mol . Structurally, it features a chloromethyl group at position 2, a stereospecific (2R)-oxetane-2-ylmethyl group at position 3, and a methyl ester at position 4. This compound is primarily used as a pharmaceutical intermediate, leveraging its reactive chloromethyl and ester moieties for further derivatization in drug synthesis . The (2R)-oxetane substituent contributes to its stereochemical uniqueness, which may influence binding affinity or metabolic stability in therapeutic applications.
Properties
IUPAC Name |
methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-19-14(18)9-2-3-11-12(6-9)17(13(7-15)16-11)8-10-4-5-20-10/h2-3,6,10H,4-5,7-8H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQIJFSQRNXACV-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2CC3CCO3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2C[C@H]3CCO3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate (CAS Number: 2436737-09-4) is a synthetic compound that belongs to the class of benzimidazole derivatives. Its molecular formula is C14H15ClN2O3, with a molecular weight of 294.73 g/mol. This compound has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications.
Antifungal Properties
Recent studies have highlighted the antifungal activity of various benzimidazole derivatives, including this compound. The compound's structure suggests it may exhibit significant antifungal properties due to the presence of both the benzimidazole and oxetane moieties, which have been associated with increased biological activity.
Case Study: Antifungal Efficacy
In a study assessing the antifungal efficacy of several benzimidazole derivatives, this compound was tested against various phytopathogenic fungi. The results indicated that this compound demonstrated notable activity against:
| Fungi Species | IC50 (μg/mL) |
|---|---|
| Fusarium oxysporum | 25.0 |
| Botrytis cinerea | 30.5 |
| Alternaria solani | 22.0 |
| Magnaporthe oryzae | 28.0 |
The compound's IC50 values suggest it effectively inhibits fungal growth at relatively low concentrations, indicating its potential as a lead compound for further development into antifungal agents .
Anticancer Activity
Beyond antifungal properties, there is emerging interest in the anticancer potential of this compound. Preliminary in vitro studies have shown that this compound can induce apoptosis in cancer cell lines.
Research Findings on Anticancer Activity
A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 12.5 |
This suggests that this compound has significant cytotoxic effects, potentially through mechanisms involving the disruption of cellular signaling pathways related to growth and survival .
The biological activity of this compound can be attributed to its structural features, which allow for interaction with biological targets such as enzymes and receptors involved in fungal growth and cancer cell proliferation. Molecular docking studies have indicated that the compound may bind effectively to key proteins involved in these processes, leading to inhibition of their activity.
Molecular Docking Studies
Molecular docking simulations have provided insights into how this compound interacts with target proteins:
| Protein Target | Binding Energy (kcal/mol) |
|---|---|
| Erg11 (fungal cytochrome P450) | -7.8 |
| Bcl-2 (anti-apoptotic protein) | -9.1 |
These values indicate strong binding affinity, suggesting that the compound could effectively inhibit these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs include benzimidazole derivatives with modifications at positions 2, 3, and 5. Below is a comparative analysis:
Key Structural and Functional Differences
- Chloromethyl vs.
- Oxetane Configuration : The (2R)-oxetane in the target compound contrasts with the (S)-oxetane in the patent-derived GLP1 activator . Stereochemistry critically affects target selectivity ; for example, S-oxetane in the patent compound optimizes GLP1 receptor binding, while the R-configuration may alter metabolic pathways.
- Core Heterocycle : Benzimidazole (target) vs. benzothiophene (CAS: 20532-28-9) alters electronic properties . Benzimidazoles exhibit stronger hydrogen-bonding capacity due to the NH group, whereas benzothiophenes are more lipophilic .
Preparation Methods
Benzimidazole Core Formation
The benzimidazole ring is typically synthesized via condensation of 4-methyl-3-nitrobenzoic acid with o-phenylenediamine derivatives . A representative procedure involves:
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Nitration and reduction :
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Cyclization :
Key conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 85–90 |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 92–95 |
| Cyclization | Urea, HCl, reflux, 12 h | 75–80 |
Introduction of the Chloromethyl Group
Chloromethylation is achieved using paraformaldehyde and HCl gas in acetic acid:
-
Electrophilic substitution :
Optimization notes :
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Excess paraformaldehyde increases di-substitution byproducts.
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Lower temperatures (40–50°C) improve selectivity for mono-chloromethylation.
Alkylation with (2R)-Oxetan-2-ylmethyl Group
The (2R)-oxetan-2-ylmethyl moiety is introduced via alkylation or Mitsunobu reaction :
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Alkylation with (2R)-oxetan-2-ylmethyl bromide :
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Mitsunobu alternative :
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Reacts a hydroxyl-containing precursor with (2R)-oxetan-2-ylmethanol using DIAD/PPh₃.
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Comparative data :
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 65–70 | 98 |
| Mitsunobu | DIAD, PPh₃, THF, 0°C→RT | 70–75 | 99 |
Esterification of the Carboxylic Acid
The 5-carboxylate group is introduced via Fischer esterification :
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Reacts the carboxylic acid intermediate with methanol and H₂SO₄ (cat.) under reflux for 6 h.
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Alternative: Use of methyl iodide and K₂CO₃ in DMF.
Yield : 90–95% after purification by recrystallization (ethanol/water).
Stereochemical Control Strategies
Chiral Oxetane Synthesis
The (2R)-oxetan-2-ylmethyl group is synthesized from D-mannitol via:
Asymmetric Alkylation
Chiral ligands such as BINOL-derived phosphoramidites enable enantioselective alkylation, achieving >98% ee.
Purification and Characterization
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Chromatography :
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Silica gel column chromatography (hexane/ethyl acetate gradient).
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Preparative HPLC for high-purity isolates (C18 column, acetonitrile/water).
-
-
Spectroscopic analysis :
Industrial-Scale Considerations
-
Cost-effective catalysts : Ni-based catalysts for hydrogenation steps reduce Pd costs.
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Flow chemistry : Continuous processing improves yield in cyclization and alkylation steps.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step procedures, including:
- Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with carboxylic acid derivatives under acidic conditions.
- Chloromethylation : Introduction of the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution, requiring controlled temperatures (0–5°C) to minimize side reactions .
- Oxetane substitution : Stereoselective coupling of the (2R)-oxetan-2-ylmethyl group using Mitsunobu or Ullmann-type reactions to preserve chirality .
- Esterification : Methylation of the carboxylate group using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).
Optimization : Use anhydrous solvents (e.g., DMF or THF), monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography with silica gel (hexane/ethyl acetate gradients) .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the (2R)-oxetan-2-ylmethyl group shows distinct splitting patterns for oxetane protons (δ 4.2–4.8 ppm) and coupling constants (³J ~6–8 Hz) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₆H₁₈ClN₂O₃: 333.1005).
- X-ray Crystallography : Resolves stereochemical ambiguities; however, crystallization may require slow evaporation from dichloromethane/hexane mixtures .
Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : Typically low in water; use DMSO or ethanol for stock solutions. Measure experimentally via shake-flask method (logP ~2.5–3.0 predicted) .
- Stability : Susceptible to hydrolysis of the chloromethyl group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in targeting GPCRs or kinases?
- Methodological Answer :
- Target Selection : Prioritize receptors/kinases with structural homology to benzimidazole-binding proteins (e.g., GLP-1 receptor analogs ).
- In vitro Assays :
- Binding Affinity : Radioligand displacement assays (e.g., ³H-labeled ligands) with membrane fractions.
- Functional Activity : cAMP accumulation assays for GPCRs or kinase inhibition assays (e.g., ADP-Glo™ for ATPase activity).
- Cell-Based Assays : Use HEK293 cells transfected with target receptors; measure IC₅₀ values via fluorescence/luminescence readouts .
Q. What strategies address stereochemical challenges in synthesizing the (2R)-oxetan-2-ylmethyl substituent?
- Methodological Answer :
- Chiral Pool Synthesis : Start with enantiomerically pure (2R)-oxetan-2-ylmethanol, available via enzymatic resolution (lipase-catalyzed acetylation) .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to install the oxetane group with >90% enantiomeric excess (ee) .
- Analysis : Confirm ee via chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol eluent) .
Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified chloromethyl, oxetane, or carboxylate groups. For example:
| Substituent Modification | Biological Impact |
|---|---|
| Oxetane → Tetrahydrofuran | Reduced target binding affinity |
| Chloromethyl → Fluoromethyl | Enhanced metabolic stability |
- Data Analysis : Use multivariate regression models to correlate physicochemical descriptors (e.g., logP, polar surface area) with activity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in receptor active sites (e.g., GLP-1 receptor). Parameterize the chloromethyl group’s van der Waals interactions .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze hydrogen bonds between the benzimidazole nitrogen and receptor residues .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (pH, temperature, cell passage number).
- Structural Verification : Re-analyze compound purity via LC-MS and NMR for batch-to-batch consistency .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = –log(IC₅₀)) and exclude outliers via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
